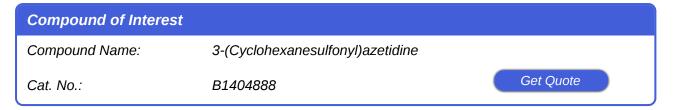


An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Cyclohexanesulfonyl)azetidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of **3-(Cyclohexanesulfonyl)azetidine**, a molecule of interest in contemporary drug discovery. Due to the limited availability of direct experimental data for this specific compound, this report leverages computational predictions to offer valuable insights for researchers. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters, equipping scientists with the methodologies to validate these predictions in a laboratory setting.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **3- (Cyclohexanesulfonyl)azetidine**. These values were computationally generated and serve as a robust starting point for further investigation.



Property	Predicted Value	Unit
Molecular Formula	C9H17NO2S	
Molecular Weight	203.30	g/mol
Melting Point	85 - 95	°C
Boiling Point	350 - 370	°C
Water Solubility	5 - 10	g/L
pKa (of the azetidine nitrogen)	8.5 - 9.5	
logP	1.0 - 1.5	_

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted data, this section provides detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol:

- Sample Preparation: Finely powder a small amount of the crystalline 3-(Cyclohexanesulfonyl)azetidine.
- Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus, ensuring the sample is visible through the magnifying lens.
- Heating: Begin heating the apparatus at a rate of 10-20 °C per minute.



- Observation: As the temperature approaches the predicted melting point, reduce the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination

For liquid compounds or those that can be safely melted, the boiling point is a fundamental physical constant. The micro boiling point method is suitable for small sample quantities.

Protocol:

- Sample Preparation: Place a small amount of liquid 3-(Cyclohexanesulfonyl)azetidine into a small test tube.
- Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.
- Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a heating block).
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
- Cooling and Data Recording: Remove the heat source and allow the apparatus to cool. The
 temperature at which the stream of bubbles ceases and the liquid begins to enter the
 capillary tube is the boiling point.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a gold standard for determining equilibrium solubility.[1]

Protocol:



- Sample Preparation: Add an excess amount of **3-(Cyclohexanesulfonyl)azetidine** to a known volume of purified water or a relevant buffer solution in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]
- Phase Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.[1]
- Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common method for determining the pKa of amines.[2]

Protocol:

- Solution Preparation: Prepare a solution of 3-(Cyclohexanesulfonyl)azetidine of known concentration in water.
- Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the midpoint of the titration



curve).

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional approach for logP measurement.[3][4]

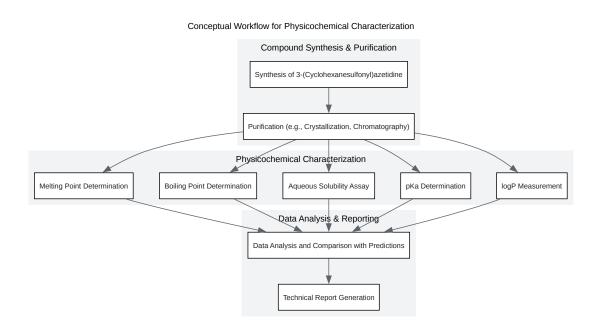
Protocol:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results.
- Partitioning: Dissolve a known amount of 3-(Cyclohexanesulfonyl)azetidine in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.
- Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
- Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV/MS).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.





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Caption: A conceptual workflow for the physicochemical characterization of a novel compound.



General Structure of 3-(Cyclohexanesulfonyl)azetidine



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